D-Mannose-1-13C
Overview
Description
D-Mannose-1-13C is a carbohydrate that plays a crucial role in the glycosylation of molecules in various cellular processes . It is involved in N and O glycosylation of bovine whey protein products, which are used in infant formulas .
Molecular Structure Analysis
The empirical formula of this compound is 13CC5H12O6 . Its molecular weight is 181.15 . The structure can be represented by the SMILES string: OC[C@H]1O13CHC@@HC@@H[C@@H]1O .Scientific Research Applications
Overview of D-Mannose
D-Mannose, a C-2 epimer of D-glucose, is a natural monosaccharide obtained from both plants and microorganisms. It is a key component of polysaccharides and glycoproteins and is widely used in the food, pharmaceutical, and poultry industries. Its applications include dietary supplements, drug synthesis, and animal feed. Due to its structure and function, D-Mannose is highly valuable in basic scientific research (Hu et al., 2016).
Structural Studies
D-Mannose is a structural element in N-linked glycoproteins from viruses and mammals, as well as in polysaccharides from fungi and bacteria. NMR spectroscopy and molecular dynamics simulations have been employed to investigate the conformation and dynamics of mannose-containing disaccharides, contributing to our understanding of carbohydrate structure (Ruda et al., 2022).
Isomerization Studies
The KOH-catalyzed isomerization of D-[1-13C]mannose has been studied using 13C-NMR spectroscopy, revealing the production of D-[1-13C]glucose and D-[1-13C]fructose and potentially symmetrical 3,4-enediol intermediates. This study offers insights into the isomerization mechanisms of carbohydrates (King-Morris & Serianni, 1986).
Molecular Interaction Studies
Volumetric and NMR spectroscopic studies on D-Mannose interactions with other molecules, such as L-glycine, contribute to understanding the molecular interactions and physico-chemical characteristics in solutions. Such studies are crucial for applications in food science and biochemistry (Banipal et al., 2015).
Biochemical Synthesis
The biochemical characterization of enzymes like D-lyxose isomerase from various microorganisms, which can be used for D-mannose production, is a significant area of research. These studies are crucial for developing efficient methods for D-mannose synthesis, which has applications in food and pharmaceutical industries (Wu et al., 2020).
Immunological Research
D-Mannose has been shown to induce regulatory T cells and suppress immunopathology in mouse models, highlighting its potential in clinical applications for immunopathology (Zhang et al., 2017).
Production Techniques
Research on D-mannose production using enzymatic conversion and chemical synthesis techniques is essential to meet industry requirements. This includes exploring different enzymes and their characteristics for efficient D-mannose production (Wu et al., 2019).
Mechanism of Action
Target of Action
D-Mannose-1-13C is a labeled form of D-Mannose, a type of sugar that plays a crucial role in human metabolism, particularly in the glycosylation process of specific proteins . It is primarily targeted by glucose transporters (GLUT) for facilitated diffusion into mammalian cells .
Mode of Action
Once inside the cell, this compound interacts with its targets, primarily the glucose transporters, and undergoes phosphorylation by hexokinase . This interaction results in changes in the cellular metabolic processes, particularly influencing the glycosylation of specific proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycosylation process of proteins. Glycosylation is a critical post-translational modification of proteins that influences their structure, stability, and function . This compound, as part of this process, can affect the structure and function of glycosylated proteins, leading to downstream effects on various cellular processes .
Result of Action
The primary result of this compound’s action is its influence on the glycosylation of specific proteins. By affecting this process, this compound can alter the structure and function of these proteins, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars or compounds in the cellular environment could potentially compete with this compound for transport into cells, affecting its action . .
Biochemical Analysis
Biochemical Properties
D-Mannose-1-13C is involved in various biochemical reactions. It interacts with different enzymes and proteins, playing a crucial role in their function. For instance, it is used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits many physiological benefits on health, including effects on the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
{ "Design of the Synthesis Pathway": "The synthesis of D-Mannose-1-13C can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to D-Mannose-1-13C.", "Starting Materials": [ "13C-labeled glucose", "D-glucose", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Acetic acid", "Methanesulfonic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "1. Convert 13C-labeled glucose to 13C-labeled D-glucose through a series of enzymatic reactions.", "2. React D-glucose with sodium borohydride in the presence of methanol to yield D-glucitol.", "3. React D-glucitol with acetic anhydride in the presence of acetic acid to yield di-O-acetyl-D-glucitol.", "4. React di-O-acetyl-D-glucitol with methanesulfonic acid to yield 1,2,3,4,6-penta-O-acetyl-D-mannose.", "5. React 1,2,3,4,6-penta-O-acetyl-D-mannose with sodium hydroxide in the presence of water to yield D-Mannose-1-13C." ] } | |
CAS RN |
70849-31-9 |
Molecular Formula |
C6H12O6 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-CCCNNFAYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.